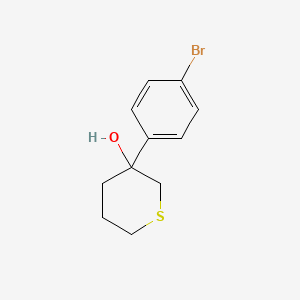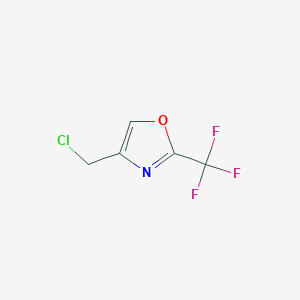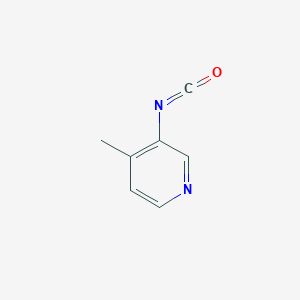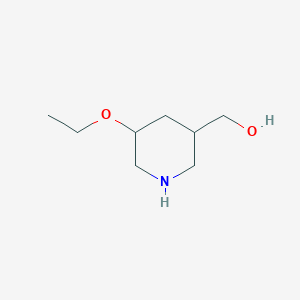![molecular formula C15H23NO2 B15258752 {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol](/img/structure/B15258752.png)
{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol is an organic compound with the molecular formula C15H23NO2 It is characterized by a cyclopentyl ring substituted with a methanol group and an aminoethyl group attached to a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol typically involves the following steps:
Formation of the Aminoethyl Intermediate: The initial step involves the synthesis of 2-amino-1-(3-methoxyphenyl)ethanol. This can be achieved through the reduction of the corresponding nitro compound using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Cyclopentylation: The aminoethyl intermediate is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the amino group can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding Studies: Used in studies involving receptor-ligand interactions.
Medicine
Drug Development: Exploration of its potential as a pharmacologically active compound.
Therapeutic Agents: Investigation of its efficacy in treating certain medical conditions.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol: Similar structure but with a different position of the methoxy group.
{1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclopentyl}methanol: Hydroxy group instead of a methoxy group.
{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclohexyl}methanol: Cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
The unique combination of the cyclopentyl ring, methanol group, and methoxyphenyl ring in {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol provides distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
[1-[2-amino-1-(3-methoxyphenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C15H23NO2/c1-18-13-6-4-5-12(9-13)14(10-16)15(11-17)7-2-3-8-15/h4-6,9,14,17H,2-3,7-8,10-11,16H2,1H3 |
InChI Key |
NYERREKKGORRDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)C2(CCCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B15258692.png)


![Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate](/img/structure/B15258705.png)
![N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide](/img/structure/B15258707.png)

![7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B15258717.png)




